N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO5/c23-12-7-8-17-14(10-12)15(11-19(25)28-17)21-20(13-4-1-2-5-16(13)29-21)24-22(26)18-6-3-9-27-18/h1-11H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLMVMGJMGHZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
A general mechanism for the formation of 2h-chromen-2-one moieties has been proposed. This mechanism involves several steps, including intermolecular nucleophilic attack, iminolactone ring opening, thermal E/Z isomerization, cyclization to amidine, and subsequent formation of 2H-chromen-2-one and pyrimidine fragments.
Biochemical Pathways
For instance, benzimidazole derivatives have been found to inhibit ATP-site binding kinase and platelet-derived growth factor receptor kinases, which are involved in important signal transduction pathways within the cell.
Biological Activity
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a synthetic compound notable for its complex structure, which combines elements from both coumarin and benzofuran families. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H16ClNO4, with a molecular weight of approximately 393.8 g/mol. Its structure features:
- A coumarin moiety , which is known for various biological activities.
- A benzofuran ring , enhancing its pharmacological properties.
1. Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various strains of bacteria and fungi.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3 | Antitubercular | 8 μg/mL |
| Compound 4 | Antifungal | 2 μg/mL |
| Benzofuran Derivatives | Antimicrobial | MIC 0.78 - 6.25 μg/mL |
These findings suggest that the presence of hydroxyl groups in the benzofuran structure is crucial for antimicrobial efficacy .
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives with similar structures have demonstrated cytotoxic effects against cancer cell lines, including colon carcinoma (HCT-15). The structure–activity relationship (SAR) indicates that modifications in the benzofuran and coumarin moieties can enhance anticancer activity.
3. Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals, which may help mitigate oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:
-
Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.
- IC₅₀ Values : Related compounds demonstrate promising IC₅₀ values indicating effective inhibition.
- Monoamine Oxidase Inhibition : Inhibition of monoamine oxidase (MAO) could lead to increased neurotransmitter levels, potentially alleviating depression symptoms.
Binding Affinity
Molecular docking studies suggest that this compound binds effectively to the active sites of AChE and MAO, leading to competitive inhibition. This interaction is crucial for its biological activity and therapeutic potential.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antimycobacterial Activity : A study demonstrated that derivatives showed profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .
- Cytotoxicity Against Cancer Cells : Research indicated that certain analogs displayed significant cytotoxic effects on various cancer cell lines, prompting further investigation into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
